4-(Acetylamino)phenylretinoate 4-(Acetylamino)phenylretinoate
Brand Name: Vulcanchem
CAS No.: 103810-85-1
VCID: VC0008315
InChI: InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19-
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Molecular Formula: C28H35NO3
Molecular Weight: 433.6 g/mol

4-(Acetylamino)phenylretinoate

CAS No.: 103810-85-1

VCID: VC0008315

Molecular Formula: C28H35NO3

Molecular Weight: 433.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetylamino)phenylretinoate - 103810-85-1

Description

4-(Acetylamino)phenylretinoate, also known as CAS No. 103810-85-1, is a chemical compound with diverse applications in scientific research . It is utilized as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions within the field of chemistry. In biology, the compound is studied for its potential effects on cellular processes and its role in modulating biological pathways. Research also explores its potential as a therapeutic agent, particularly in treating skin disorders and certain types of cancer in medicine. Furthermore, it finds use in formulating cosmetic products and as an intermediate in pharmaceutical production within the industry.

The synthesis of 4-(Acetylamino)phenylretinoate typically involves the esterification of retinoic acid with 4-acetamidophenol, conducted under mild conditions with a suitable catalyst like sulfuric acid or dicyclohexylcarbodiimide. In industrial production, large-scale esterification processes with automated reactors and continuous flow systems are employed, emphasizing cost-effectiveness and environmentally friendly methods. This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Specifically, it can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reduced with agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and undergo substitution reactions with nucleophiles like amines or thiols.

The mechanism of action of 4-(Acetylamino)phenylretinoate involves its interaction with specific molecular targets and pathways, binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene regulation. Upon binding, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. Similar chemical compounds include (4-Acetylphenyl)phenylmethane and Diacetamate .

CAS No. 103810-85-1
Product Name 4-(Acetylamino)phenylretinoate
Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
IUPAC Name (4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Standard InChI InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19-
Standard InChIKey LQBHPDDJEMOJQA-GLKGMVBCSA-N
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C
Synonyms 4-(acetylamino)phenylretinoate
BMY 30123
BMY-30123
BMY30123
retinoic acid, 4-(acetylamino)phenyl este
PubChem Compound 6438977
Last Modified Feb 18 2024

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